![molecular formula C6H11N3 B1394081 N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine CAS No. 1287217-50-8](/img/structure/B1394081.png)
N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine
Übersicht
Beschreibung
“N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been a topic of interest in recent years. For instance, a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate was prepared by the vicarious nucleophilic substitution of hydrogen (VNS) reaction . This was followed by the introduction of a N-tosylbenzylimine moiety at position 2 without reducing the sulfone at position 4 .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole-containing compounds have been used in a variety of chemical reactions. For example, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles was reported, which proceeded via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Wissenschaftliche Forschungsanwendungen
Supramolecular Structure Formation
- Formation of Supramolecular Structures : N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine, when combined with boric acid, leads to the formation of a unique supramolecular structure. This structure is characterized by bundled antiparallel imidazole-boric acid helices and boric acid-filled one-dimensional channels, showcasing its potential in creating novel molecular assemblies (Cheruzel, Mashuta, & Buchanan, 2005).
Synthesis and Characterization of Derivatives
- Synthesis of Pyrazole Derivatives : Reaction of hydroxymethyl pyrazole derivatives with primary amines, including N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine, yields various compounds with potential biological activity. Their structures are confirmed by spectroscopic techniques, and their biological activity is studied (Titi et al., 2020).
Ligand Synthesis and Coordination Chemistry
- Ligand Synthesis for Coordination Chemistry : The compound is used to create ligands with variable second-coordination sphere functional groups. These ligands are derived from 1-methyl-2-carboxaldehyde and have applications in coordination chemistry (Cheruzel, Cui, Mashuta, Grapperhaus, & Buchanan, 2011).
Development of Anticancer Agents
- Anticancer Agent Synthesis : Benzimidazole derivatives, synthesized using 1-methyl-4-phenyl-1H-imidazol-2-amine, demonstrate promising anticancer activity. This highlights the potential of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine in developing novel anticancer agents (Nofal et al., 2014).
Reductive Amination and Synthesis of Amines
- Reductive Amination for Amine Synthesis : The compound is utilized in the synthesis of N-methylated and N-alkylated amines through a reductive amination process using cobalt oxide nanoparticles. This demonstrates its role in the synthesis of fine chemicals and pharmaceutical intermediates (Senthamarai et al., 2018).
Applications in Contrast Agents
- Contrast Agent Development : The compound is used in the synthesis of contrast agents for imaging, as seen in the development of a paraCEST contrast agent using a tetra(1H-imidazol-2-yl) derivative of an octadentate ligand (Burdinski, Lub, Pikkemaat, Langereis, Grüll, & ten Hoeve, 2008).
Eigenschaften
IUPAC Name |
N-methyl-1-(2-methyl-1H-imidazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-8-4-6(9-5)3-7-2/h4,7H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIOHBFRXRJQHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



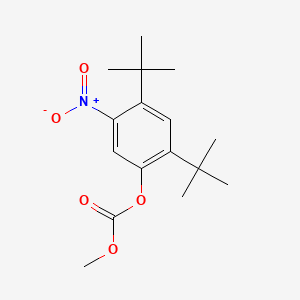

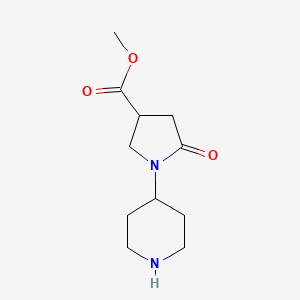

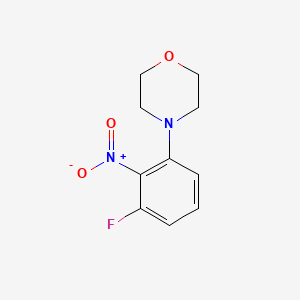

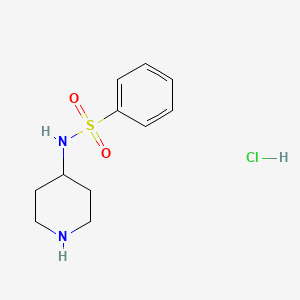
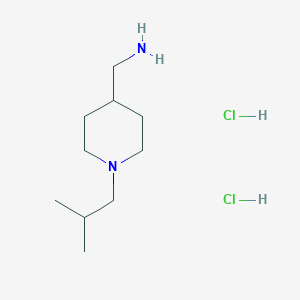
![[(1-Isonicotinoylpiperidin-4-yl)methyl]amine](/img/structure/B1394014.png)
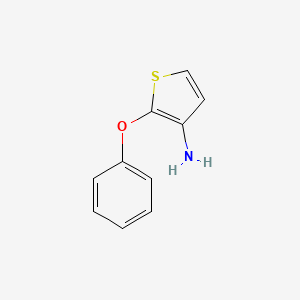

![N-Methyl-N-[3-(pentafluorosulfanyl)benzyl]amine](/img/structure/B1394018.png)
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1394020.png)
![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1394021.png)